2-Aminomethyl-2-norbornanol
Overview
Description
2-Aminomethyl-2-norbornanol is a bicyclic compound with a unique structure that includes a norbornane skeleton
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a condensation reaction with methacryloyl chloride to yield a comonomer for the synthesis of fluorinated poly(maleimide-co-glycidylmethacrylate) . The exact interaction with its biological targets and the resulting changes are yet to be determined.
Biochemical Pathways
It’s known that the compound is involved in the synthesis of various biocyclo derivatives . The downstream effects of these pathways are yet to be fully understood.
Action Environment
It’s known that the synthesis of 2-norbornanone, a related compound, can be influenced by the addition of sublimation inhibitors, which suppress the sublimation of norbornene in the process of sulfuric acid-promoted hydration .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminomethyl-2-norbornanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene, followed by amination. The hydroboration step typically uses borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide to yield 2-norbornanol. The final step involves the reaction of 2-norbornanol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the hydroboration and amination steps.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-2-norbornanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-norbornanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-aminomethyl-2-norbornane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 2-Norbornanone.
Reduction: 2-Aminomethyl-2-norbornane.
Substitution: 2-Aminomethyl-2-norbornyl chloride or bromide.
Scientific Research Applications
2-Aminomethyl-2-norbornanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of polymers and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2-Norbornanol
- 2-Aminomethyl-2-norbornane
- 2-Norbornanone
Uniqueness
2-Aminomethyl-2-norbornanol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the norbornane skeleton. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYJFLZBZSJRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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